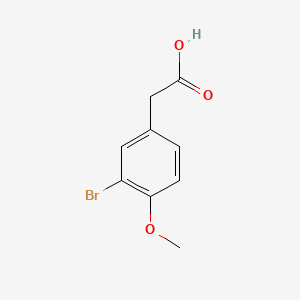

3-Bromo-4-methoxyphenylacetic acid

Overview

Description

3-Bromo-4-methoxyphenylacetic acid is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is characterized by a bromine atom and a methoxy group attached to a phenylacetic acid core. This compound is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxyphenylacetic acid typically involves the bromination of 4-methoxyphenylacetic acid. One common method includes the use of bromine in acetic acid, resulting in a regioselective bromination . Another method involves the reaction of 3-bromo-4-methoxybenzyl chloride with sodium cyanide, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are crucial for optimizing the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methoxyphenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The carboxylic acid group can be reduced to alcohols.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of various substituted phenylacetic acids.

Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.

Reduction: Formation of 3-bromo-4-methoxyphenylethanol.

Scientific Research Applications

Synthesis of Natural Products

3-Bromo-4-methoxyphenylacetic acid has been utilized in the synthesis of several important natural products:

- Combretastatin A-4 : This compound is known for its potent antitumor activity. The synthesis involves a simple Perkin condensation followed by decarboxylation, making it an efficient route for producing this bioactive molecule .

- Verongamine : A marine natural product with potential pharmacological properties, synthesized using this compound as a key intermediate .

- Vancomycin-type Systems : The compound plays a role in synthesizing model systems related to Vancomycin, an essential antibiotic used to treat severe bacterial infections .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibit significant anticancer properties. The compound was modified to enhance its biological activity against various cancer cell lines, showcasing the importance of structural modifications in drug design .

Case Study 2: Synthesis of Coumarins

Research on the regioselective bromination of 4-methoxyphenylacetic acid led to the development of brominated coumarins. These compounds are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The presence of the methoxy group directs the bromination to specific positions on the aromatic ring, facilitating targeted synthesis .

Structural Insights

The molecular structure of this compound reveals several important features:

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxyphenylacetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a nucleophile in other contexts . Its effects are mediated through interactions with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

2-Bromo-4-methoxyphenylacetic acid: Similar structure but with the bromine atom at a different position.

4-Methoxyphenylacetic acid: Lacks the bromine atom, resulting in different reactivity and applications.

3-Bromo-4-hydroxyphenylacetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: 3-Bromo-4-methoxyphenylacetic acid is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications and research contexts .

Biological Activity

3-Bromo-4-methoxyphenylacetic acid (C9H9BrO3) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized primarily through the bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, yielding the compound with an approximate purity of 84% . The structural characteristics include a methoxy group and a bromine atom attached to the phenylacetic acid backbone, which influence its biological activity.

Biological Activities

1. Anticancer Properties:

Research indicates that this compound exhibits significant anticancer properties. It has been utilized in the synthesis of Combretastatin A-4, a potent antimitotic agent known for its ability to inhibit cancer cell proliferation .

2. Antioxidant Activity:

The compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is attributed to the presence of the methoxy group, which enhances electron donation capabilities.

3. Antimicrobial Effects:

Studies have shown that derivatives of this compound possess antimicrobial activities against various pathogens, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity Study: In a study assessing the compound's effects on cancer cell lines, it was found to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25.72 μM. The compound suppressed tumor growth in mouse models, indicating its potential for therapeutic use .

- Antioxidant Assay: The antioxidant capacity was evaluated using DPPH radical scavenging assays, where this compound exhibited a significant reduction in DPPH concentration, showcasing its ability to neutralize free radicals effectively.

Table 1: Comparison of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Antioxidant | Scavenges DPPH radicals | |

| Antimicrobial | Effective against various pathogens |

Table 2: Structural Similarities with Other Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-(2-Bromo-4-methoxyphenyl)acetic acid | 86826-93-9 | 0.96 |

| 2-Bromo-4,5-dimethoxyphenylacetic acid | 4697-62-5 | 0.92 |

| 2-(2-Bromo-4-hydroxyphenyl)acetic acid | 88491-44-5 | 0.91 |

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 3-Bromo-4-methoxyphenylacetic acid?

The compound is synthesized via regioselective bromination of 4-methoxyphenylacetic acid using bromine (Br₂) in acetic acid at room temperature. This method achieves an 84% yield with high regioselectivity due to the electron-donating methoxy group directing bromination to the meta-position. Reaction completion is confirmed by NMR and melting point analysis, followed by recrystallization to obtain high-purity crystals .

Q. How can crystallization conditions be optimized for structural characterization?

Slow evaporation of a saturated solution in ethyl acetate or ethanol at 4°C produces single crystals suitable for X-ray diffraction. The centrosymmetric hydrogen-bonded dimers (R₂²(8) motif) observed in the crystal lattice stabilize the structure, with O–H···O interactions critical for packing .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons split by bromine’s deshielding effect).

- X-ray crystallography : Resolves dihedral angles (e.g., 78.15° tilt between the acetic acid group and phenyl ring) and electronic effects of substituents via C–C–C bond angle analysis (Br: 121.5°, OMe: 118.2°) .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in downstream reactions?

The bromine atom’s electron-withdrawing nature increases electrophilicity at the para-position, enabling nucleophilic aromatic substitution. In contrast, the methoxy group’s electron-donating properties stabilize intermediates in Perkin condensations, as demonstrated in Combretastatin A-4 synthesis. Computational studies (DFT) can further quantify these effects .

Q. What strategies resolve contradictions in regioselectivity during derivatization?

Conflicting reports on bromination positions can arise from solvent polarity or catalyst use. For example, acetic acid’s acidity enhances Br⁺ electrophilicity, favoring meta-substitution. Alternative protocols using Lewis acids (e.g., FeBr₃) or microwave-assisted synthesis may shift selectivity and require validation via LC-MS/MS .

Q. How does the compound’s hydrogen-bonding network affect its biological activity?

The R₂²(8) dimerization motif may influence solubility and membrane permeability. Comparative studies with non-hydrogen-bonding analogs (e.g., methyl ester derivatives) can isolate these effects in bioassays targeting tubulin polymerization (as in Combretastatin A-4) or enzyme inhibition .

Q. What are the limitations of current synthetic methods for scale-up?

Bromine’s toxicity and acetic acid’s corrosivity pose safety challenges. Green chemistry approaches, such as using N-bromosuccinimide (NBS) in aqueous media or flow reactors, improve scalability. Purity (>95%) must be maintained via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Properties

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTVGQUUEQTPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228112 | |

| Record name | 3-Bromo-4-methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774-81-2 | |

| Record name | 3-Bromo-4-methoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-4-methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromo-4-methoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.